molecular formula C9H13ClN2O2 B8713756 6-Chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione

6-Chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B8713756
M. Wt: 216.66 g/mol
InChI Key: NSZSICWLXFCCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

6-chloro-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H13ClN2O2/c1-6(2)5-12-7(10)4-8(13)11(3)9(12)14/h4,6H,5H2,1-3H3

InChI Key

NSZSICWLXFCCRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=O)N(C1=O)C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Iodo-2-methylpropane (4.6 g) and potassium carbonate (8.62 g) were added to a solution of 6-Chloro-3-methylpyrimidine-2,4[1H,3H]-dione (2.0 g) in dimethylformamide (10 ml). The mixture was heated at 90° C. for 18 hours then cooled to room temperature. The solution was diluted with 5% aqueous HCl solution until solution becomes acidic and extracted twice with diethyl ether. The combined organic extracts were dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The residue was purified by column chromatography over silica eluting with hexanes: ethyl acetate (1:1) to give the subtitle compound (1.5 g).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
8.62 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione (3 g, 18.8 mmol), isobutyl iodide (5 mL, 43.5 mmol) and potassium carbonate (5.3 g, 38.4 mmol) in anhydrous DMF (200 mL) is heated at 50° C. for 8 hours. Additional isobutyl iodide (4.3 mL, 37.5 mmol) is added, and the reaction mixture heated at 50° C. for 24 hours. After hot filtration, the filtrate is evaporated to dryness under reduced pressure. The obtained oil is further purified by silica-gel flash chromatography to give 2.1 g of pure product (Yield: 52%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Yield
52%

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